molecular formula C30H44N2O2S2 B12793015 2,2'-Dithiobis(N,N-di-n-butylbenzamide) CAS No. 78010-09-0

2,2'-Dithiobis(N,N-di-n-butylbenzamide)

Cat. No.: B12793015
CAS No.: 78010-09-0
M. Wt: 528.8 g/mol
InChI Key: ZOVINWYSGLHMNO-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N,N-di-n-butylbenzamide) is a chemical compound with the molecular formula C30H44N2O2S2. It is known for its unique structure, which includes two benzamide groups connected by a disulfide bond. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N,N-di-n-butylbenzamide) typically involves the reaction of N,N-di-n-butylbenzamide with a disulfide reagent. One common method is the reaction of N,N-di-n-butylbenzamide with sulfur dichloride (S2Cl2) under controlled conditions to form the disulfide bond.

Industrial Production Methods

In industrial settings, the production of 2,2’-Dithiobis(N,N-di-n-butylbenzamide) may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N,N-di-n-butylbenzamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The benzamide groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2,2’-Dithiobis(N,N-di-n-butylbenzamide) is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N,N-di-n-butylbenzamide) involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dithiobis(N-methylbenzamide)
  • 2,2’-Dithiobis(N-butylbenzamide)
  • 2,2’-Disulfanediylbis(n-sec-butylbenzamide)

Comparison

2,2’-Dithiobis(N,N-di-n-butylbenzamide) is unique due to its specific substitution pattern on the benzamide groups. This substitution affects its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

78010-09-0

Molecular Formula

C30H44N2O2S2

Molecular Weight

528.8 g/mol

IUPAC Name

N,N-dibutyl-2-[[2-(dibutylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C30H44N2O2S2/c1-5-9-21-31(22-10-6-2)29(33)25-17-13-15-19-27(25)35-36-28-20-16-14-18-26(28)30(34)32(23-11-7-3)24-12-8-4/h13-20H,5-12,21-24H2,1-4H3

InChI Key

ZOVINWYSGLHMNO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)N(CCCC)CCCC

Origin of Product

United States

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